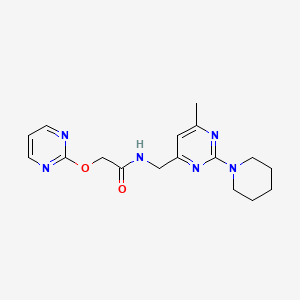

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]-2-pyrimidin-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-13-10-14(22-16(21-13)23-8-3-2-4-9-23)11-20-15(24)12-25-17-18-6-5-7-19-17/h5-7,10H,2-4,8-9,11-12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFXXVIJXROZDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)COC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of acetamides and features a unique structure that includes a piperidinyl-pyrimidinyl moiety and an acetamide linkage. The synthesis typically involves several key steps:

- Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving appropriate aldehydes and amidines.

- Introduction of the Piperidine Group : Often done via nucleophilic substitution reactions.

- Coupling with Dimethylphenyl Group : This is commonly accomplished through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperidine and pyrimidine moieties possess antibacterial activity against various strains, including Mycobacterium tuberculosis .

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This mechanism is supported by docking studies that suggest potential interactions with molecular targets such as cyclooxygenase (COX) enzymes .

Anticancer Activity

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For example, some derivatives were shown to arrest the cell cycle at the G2/M phase, indicating their potential as anticancer agents .

This compound likely interacts with specific molecular targets, modulating their activity. This can include binding to receptors or enzymes, leading to downstream effects such as reduced inflammation or inhibited tumor growth.

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

- Antitubercular Activity : A series of pyrimidine derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

- Cytotoxicity Evaluation : In cytotoxicity assays on HEK-293 cells, several derivatives showed low toxicity, indicating their potential for therapeutic use without significant side effects .

- Anti-inflammatory Studies : Compounds were assessed for their ability to inhibit COX enzymes, demonstrating promise as anti-inflammatory agents .

Data Summary

| Activity Type | Test Organism/Cell Type | IC50 (μM) | Notes |

|---|---|---|---|

| Antitubercular | Mycobacterium tuberculosis | 1.35 - 2.18 | Significant activity observed |

| Cytotoxicity | HEK-293 cells | >10 | Low toxicity |

| Anti-inflammatory | COX inhibition | Not specified | Potential therapeutic agent |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities:

This compound has been explored for its pharmacological properties, particularly its potential as an antagonist or inhibitor in various biological pathways. The presence of the piperidine and pyrimidine rings indicates possible interactions with neurotransmitter receptors and enzymes involved in neurological disorders.

Case Studies:

Recent studies have shown that derivatives of pyrimidine compounds exhibit significant activity against cancer cell lines and may serve as leads for new anticancer agents. For instance, compounds similar to N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide have demonstrated cytotoxic effects in vitro against several cancer types, including breast and prostate cancer .

Antimicrobial Activity

Research Findings:

The antimicrobial properties of this compound have been assessed through various assays, including agar diffusion and broth dilution methods. Preliminary results indicate that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Data Table: Antimicrobial Activity

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Drug Discovery and Development

Potential Therapeutic Uses:

Due to its structural characteristics, this compound is being investigated for its potential use in treating neurological diseases such as schizophrenia or depression by modulating neurotransmitter systems .

Synthesis Pathways:

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to enhance yield and purity. Techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the synthesized compounds .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Modifications

Substituents on the Acetamide Nitrogen

Pyrimidine Ring Modifications

Key Data

*Calculated based on structural analogs in .

Activity Insights

- Piperidine vs. Piperazine : Piperidine in the target compound may improve blood-brain barrier penetration compared to piperazine-containing analogs .

- Fluorophenyl vs.

- PROTAC-Specific Features : Analogs like Compound 4 integrate cereblon-binding motifs (e.g., dioxopiperidinyl isoindolinyl), enabling ternary complex formation for targeted degradation.

Q & A

Q. Q1: What are the key synthetic routes for N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The compound’s synthesis typically involves multi-step reactions:

- Pyrimidine Core Formation : Condensation of aldehydes with amidines under acidic/basic conditions to construct the pyrimidine ring .

- Substitution Reactions : Introduction of the piperidinyl group via nucleophilic substitution (e.g., using piperidine under reflux in polar aprotic solvents like DMF) .

- Acetamide Linkage : Coupling of intermediates (e.g., chloropyrimidine derivatives) with pyrimidin-2-yloxyacetic acid using coupling agents like EDCI or DCC .

Yield optimization requires precise control of temperature (e.g., 80–100°C for substitution), solvent choice (e.g., dichloromethane for acylation), and stoichiometric ratios of reagents .

Advanced Synthetic Challenges

Q. Q2: How can researchers resolve contradictions in reported yields for the condensation step involving pyrimidine intermediates?

Methodological Answer: Discrepancies in yields often arise from:

- Impurity Profiles : Use HPLC to identify byproducts (e.g., unreacted aldehydes) that reduce yield .

- Catalytic Efficiency : Compare catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids) to optimize reaction kinetics .

- Moisture Sensitivity : Conduct reactions under inert atmospheres (argon/nitrogen) to prevent hydrolysis of intermediates .

A systematic approach involves repeating reactions with controlled variables (e.g., humidity, catalyst loading) and analyzing results via LC-MS .

Structural Confirmation

Q. Q3: What analytical techniques are critical for confirming the structure of this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.4–2.6 ppm confirm the 6-methyl group on the pyrimidine ring, while δ 3.5–3.7 ppm signals correlate to piperidinyl protons .

- ¹³C NMR : Carbonyl groups (C=O) appear at ~170 ppm, and pyrimidine carbons resonate between 150–160 ppm .

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C ether linkage) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm ensures molecular formula accuracy .

Pharmacological Mechanism Exploration

Q. Q4: What strategies are recommended for identifying biological targets of this compound, given its structural complexity?

Methodological Answer:

- Computational Docking : Use software like AutoDock Vina to predict binding affinity to enzymes (e.g., kinases) or receptors (e.g., GPCRs) based on pyrimidine and piperidine pharmacophores .

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays .

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity .

- SAR Studies : Synthesize analogs (e.g., replacing piperidine with pyrrolidine) to correlate structural motifs with activity .

Data Contradictions in Biological Activity

Q. Q5: How should researchers address conflicting reports on the compound’s efficacy in enzyme inhibition assays?

Methodological Answer:

- Assay Standardization : Ensure consistent buffer pH (e.g., 7.4 for kinase assays), ATP concentrations, and incubation times .

- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers or protocol variances .

Advanced Computational Modeling

Q. Q6: What computational methods are effective for predicting the compound’s reactivity and metabolic stability?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict sites of electrophilic attack (e.g., pyrimidine C4 position) .

- ADMET Prediction : Use tools like SwissADME to estimate metabolic liabilities (e.g., CYP450 oxidation of the piperidine ring) .

- Reaction Pathway Simulation : Apply quantum mechanical/molecular mechanical (QM/MM) methods to model degradation under acidic/oxidative conditions .

Stability and Storage

Q. Q7: What experimental protocols ensure the compound’s stability during long-term storage?

Methodological Answer:

- Lyophilization : Freeze-dry the compound under vacuum to prevent hydrolysis .

- Storage Conditions : Store at –20°C in amber vials under nitrogen to avoid photodegradation and oxidation .

- Purity Monitoring : Conduct periodic HPLC checks (C18 column, acetonitrile/water gradient) to detect decomposition products .

Advanced Applications in Drug Discovery

Q. Q8: How can this compound serve as a scaffold for designing multitargeted inhibitors?

Methodological Answer:

- Hybrid Design : Merge its pyrimidine core with known pharmacophores (e.g., sulfonamide groups for carbonic anhydrase inhibition) .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade disease-related proteins .

- In Vivo Validation : Use xenograft models to assess efficacy against tumors expressing target enzymes (e.g., PI3K-mutant cancers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.